Stannane, dibutyldiethyl-
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Overview
Description
Stannane, dibutyldiethyl- is an organotin compound characterized by the presence of tin bonded to hydrocarbons. Organotin compounds, such as stannane, dibutyldiethyl-, are known for their applications in various fields due to their unique chemical properties. These compounds are part of the broader category of organometallic compounds, which contain tin-carbon bonds.
Mechanism of Action
Target of Action
Stannanes are chemical compounds containing tin bonded to hydrocarbons . The primary targets of Stannane, dibutyldiethyl- are likely to be organic molecules that can undergo stannylation or C-Sn coupling reactions .
Mode of Action
The interaction of Stannane, dibutyldiethyl- with its targets involves the formation of C-Sn bonds . This process, known as stannylation, is a key step in the synthesis of various types of stannanes, including arylstannanes, alkylstannanes, vinylstannanes, and alkynylstannanes .
Biochemical Pathways
The compound’s role in the synthesis of various types of stannanes suggests that it may influence a range of biochemical reactions involving these compounds .
Pharmacokinetics
The compound’s molecular weight of 263008 may influence its bioavailability and pharmacokinetic profile.
Result of Action
The result of Stannane, dibutyldiethyl-'s action is the formation of various types of stannanes, which are versatile synthetic intermediates used in cross-coupling reactions and other applications in organic synthesis .
Action Environment
The action of Stannane, dibutyldiethyl- can be influenced by various environmental factors. For instance, the efficiency of stannylation reactions can be affected by the presence of other reactants, the reaction temperature, and the solvent used .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stannane, dibutyldiethyl- can be synthesized through the reaction of diethylstannane with butyl lithium in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran at low temperatures to prevent decomposition. The reaction is as follows:
(C2H5)2SnH2+2BuLi→(C2H5)2Sn(Bu)2+2LiH
Industrial Production Methods: Industrial production of stannane, dibutyldiethyl- involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the purification of the product through distillation or recrystallization to remove any impurities.
Types of Reactions:
Oxidation: Stannane, dibutyldiethyl- can undergo oxidation reactions to form tin oxides. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reduction reactions can convert stannane, dibutyldiethyl- to its corresponding hydrides using reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions where the butyl or ethyl groups are replaced by other functional groups. Common reagents include halogens and organolithium compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are conducted under anhydrous conditions.
Substitution: Halogens, organolithium compounds; reactions are performed in inert atmospheres to prevent unwanted side reactions.
Major Products Formed:
Oxidation: Tin oxides such as tin(IV) oxide.
Reduction: Tin hydrides.
Substitution: Various organotin compounds depending on the substituents used.
Scientific Research Applications
Stannane, dibutyldiethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers and as a stabilizer in the manufacturing of plastics.
Comparison with Similar Compounds
- Stannane, dibutyldimethyl-
- Stannane, diethyldiethyl-
- Stannane, tributyl-
Comparison: Stannane, dibutyldiethyl- is unique due to its specific combination of butyl and ethyl groups, which confer distinct chemical properties compared to other organotin compounds. For example, stannane, dibutyldimethyl- has different steric and electronic properties due to the presence of methyl groups instead of ethyl groups. This affects its reactivity and applications in various fields.
Properties
IUPAC Name |
dibutyl(diethyl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.2C2H5.Sn/c2*1-3-4-2;2*1-2;/h2*1,3-4H2,2H3;2*1H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZKNGAFPKLTRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CC)(CC)CCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Sn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174520 |
Source
|
Record name | Stannane, dibutyldiethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20525-62-6 |
Source
|
Record name | Stannane, dibutyldiethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020525626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stannane, dibutyldiethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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